5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine
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Description
Synthesis Analysis
A study reported the synthesis of a new compound, N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS), through a combination of experimental and computational techniques .Molecular Structure Analysis
The molecular structure of “5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, a piperidine ring, and a phenoxyphenyl group.Chemical Reactions Analysis
The same study also conducted density functional theory (DFT) calculations and molecular dynamics (MD) simulations to examine the local reactivity properties of DMS .Physical and Chemical Properties Analysis
The compound “5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine” has a molecular weight of 375.47 .Mechanism of Action
Mode of Action
It is known that the compound has a polarized electronic structure , which may influence its interaction with potential targets.
Biochemical Pathways
The biochemical pathways affected by 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Future Directions
Properties
IUPAC Name |
5-nitro-4-N-(4-phenoxyphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(21(22)23)16(19-10-18-15)20-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAUTTDOZOQTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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